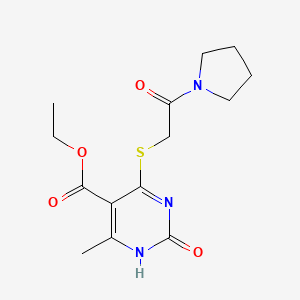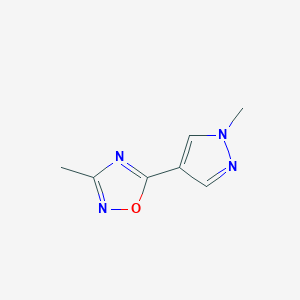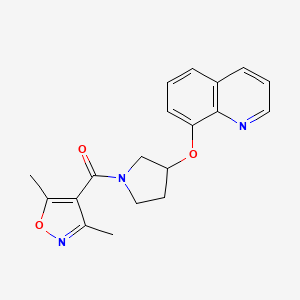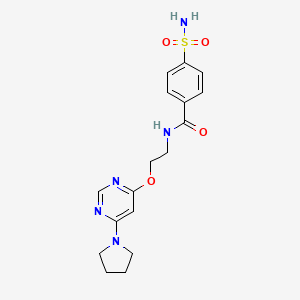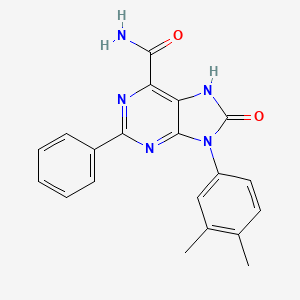![molecular formula C23H18FN3O3S B2420740 N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-22-8](/img/no-structure.png)
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging and Diagnostic Applications :
- Gefitinib, a derivative of quinazoline, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This could be useful in diagnosing and studying various cancers (Holt et al., 2006).
Synthesis of Novel Compounds :
- Research has been conducted on synthesizing novel compounds like [1,2,3]Triazolo[1,5-a]quinoline, which could have potential applications in the development of new pharmaceuticals or materials (Pokhodylo & Obushak, 2019).
Inhibitors for Cancer Treatment :
- Derivatives of quinazoline have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor models and have been advanced into clinical trials, highlighting their potential in cancer treatment (Schroeder et al., 2009).
Fluorescent Derivatives for Biological Studies :
- Synthesis of fluorescent derivatives of quinoline, which could be used in biochemistry and medicine for studying various biological systems, indicating its utility in research and diagnostic applications (Gracheva et al., 1982).
Exploration of Quinazoline Derivatives :
- Studies on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrate the ongoing exploration of quinazoline derivatives for various applications, including potential therapeutic uses (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Studies :
- The synthesis of quinazoline derivatives for pharmacological screening, such as for antimicrobial, analgesic, and anti-inflammatory activities, indicates the compound's potential in developing new drugs (Dash et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one. The final step involves the reaction of this intermediate with thiosemicarbazide to form the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzonitrile", "4-fluorobenzyl chloride", "thiosemicarbazide" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile in the presence of a base to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)quinazolin-4(3H)-one with 4-fluorobenzyl chloride in the presence of a base to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 3: Reaction of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one with thiosemicarbazide in the presence of a base to form the desired compound N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
421593-22-8 |
分子式 |
C23H18FN3O3S |
分子量 |
435.47 |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3S/c1-30-18-9-7-17(8-10-18)27-22(29)19-11-4-15(12-20(19)26-23(27)31)21(28)25-13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,25,28)(H,26,31) |
InChIキー |
MYHUGNXGEZWOFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)
![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)
![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B2420664.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)
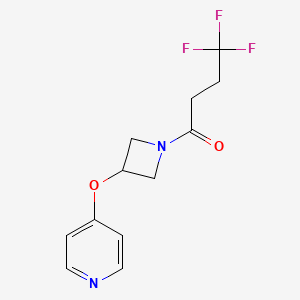

![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfanylbenzamide](/img/structure/B2420672.png)
